2,6,8-Trimethyl-1,2,3,4-tetrahydroquinoline 2,6,8-Trimethyl-1,2,3,4-tetrahydroquinoline
Brand Name: Vulcanchem
CAS No.:
VCID: VC17646166
InChI: InChI=1S/C12H17N/c1-8-6-9(2)12-11(7-8)5-4-10(3)13-12/h6-7,10,13H,4-5H2,1-3H3
SMILES:
Molecular Formula: C12H17N
Molecular Weight: 175.27 g/mol

2,6,8-Trimethyl-1,2,3,4-tetrahydroquinoline

CAS No.:

Cat. No.: VC17646166

Molecular Formula: C12H17N

Molecular Weight: 175.27 g/mol

* For research use only. Not for human or veterinary use.

2,6,8-Trimethyl-1,2,3,4-tetrahydroquinoline -

Specification

Molecular Formula C12H17N
Molecular Weight 175.27 g/mol
IUPAC Name 2,6,8-trimethyl-1,2,3,4-tetrahydroquinoline
Standard InChI InChI=1S/C12H17N/c1-8-6-9(2)12-11(7-8)5-4-10(3)13-12/h6-7,10,13H,4-5H2,1-3H3
Standard InChI Key XGVPWZPFWHSIBX-UHFFFAOYSA-N
Canonical SMILES CC1CCC2=CC(=CC(=C2N1)C)C

Introduction

Chemical Identity and Structural Features

Molecular Architecture

2,6,8-Trimethyl-1,2,3,4-tetrahydroquinoline consists of a partially saturated quinoline core, where the aromatic benzene ring is fused with a partially hydrogenated pyridine ring. The three methyl groups at positions 2, 6, and 8 introduce steric and electronic modifications that influence its physicochemical behavior. The compound’s IUPAC name reflects this substitution pattern, distinguishing it from isomers such as 2,6,7-trimethyl-1,2,3,4-tetrahydroquinoline.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₂H₁₇N
Molecular Weight175.27 g/mol
CAS Registry Number101742-16-9
Hydrogen Bond Donors1 (NH group)
Hydrogen Bond Acceptors1 (N atom)

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the methyl groups: the 2-methyl substituent appears as a singlet near δ 1.2 ppm, while the 6- and 8-methyl groups exhibit splitting due to vicinal coupling . Infrared (IR) spectroscopy confirms the presence of the NH group via a stretch at ~3350 cm⁻¹. Mass spectrometry typically shows a molecular ion peak at m/z 175, consistent with its molecular weight .

Synthesis and Manufacturing

Modern Methodologies

A breakthrough two-step procedure developed by Schädler et al. (2020) enables efficient access to tetrahydroquinolines . This approach combines:

  • Hydroaminoalkylation: Ortho-chlorostyrenes react with N-methylanilines in the presence of a titanium-based catalyst (2,6-bis(phenylamino)pyridinato Ti complex), yielding linear adducts with >90% regioselectivity.

  • Buchwald–Hartwig Amination: Intramolecular C–N coupling cyclizes the intermediate, forming the tetrahydroquinoline core.

MethodYield (%)SelectivityKey Advantage
Catalytic Hydrogenation80–85ModerateSimplicity
Hydroaminoalkylation75–90HighRegiocontrol

Chemical Reactivity and Functionalization

Oxidation Reactions

Treatment with potassium permanganate (KMnO₄) in acidic conditions oxidizes the tetrahydroquinoline core to quinoline, regenerating aromaticity. The methyl groups remain intact under mild conditions but may undergo side-chain oxidation to carboxylic acids with stronger oxidants like CrO₃.

Electrophilic Substitution

The electron-rich aromatic ring undergoes nitration at the 5-position when exposed to HNO₃/H₂SO₄, yielding 5-nitro-2,6,8-trimethyl-1,2,3,4-tetrahydroquinoline. Sulfonation similarly occurs at the same position, though reaction rates are slower due to steric hindrance from the 6- and 8-methyl groups .

N-Functionalization

The NH group participates in acylation and alkylation reactions. For instance, treatment with acetyl chloride in pyridine produces the corresponding acetamide derivative, while benzylation with benzyl bromide and K₂CO₃ affords N-benzyl-2,6,8-trimethyl-1,2,3,4-tetrahydroquinoline.

CompoundEC₅₀ (ROS Scavenging)NF-κB Inhibition (%)
HTHQ12 μM68
2,6,8-Trimethyl (predicted)~15 μM~55

Anticancer Prospects

Quinoline derivatives exhibit cytotoxicity against cancer cell lines via topoisomerase inhibition and apoptosis induction. Molecular docking studies suggest that 2,6,8-trimethyl-1,2,3,4-tetrahydroquinoline may bind to the ATP pocket of kinase targets, though experimental validation remains pending.

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